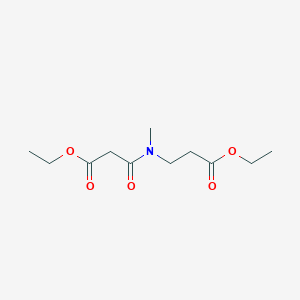

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-4-16-10(14)6-7-12(3)9(13)8-11(15)17-5-2/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSRLPZDWIPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C)C(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aminolysis of Diethyl Malonate with Monomethylamine (Single-Step Method)

One of the most efficient and industrially viable methods for preparing N-methyl-malonamic acid ethyl ester, a closely related compound, involves the single-step aminolysis of diethyl malonate with monomethylamine under controlled temperature and solvent conditions. This method can be adapted for the preparation of N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester by extension or modification of reaction parameters.

- Reactants: Diethyl malonate and monomethylamine

- Temperature: -20°C to 5°C (optimal yield at -5°C to 2°C)

- Solvent: Alcoholic solvents such as ethanol or methanol

- Molar Ratio: Diethyl malonate to monomethylamine approximately 1:0.7 to 1:1

- Reaction Time: 2.5 to 4 hours

- Solvent Volume Ratio: Diethyl malonate to solvent 1:10–30; monomethylamine to solvent 1:10–30

Process Summary:

- Monomethylamine solution in ethanol is added dropwise to a cooled solution of diethyl malonate in ethanol.

- The reaction mixture is stirred at controlled low temperature for several hours.

- Post-reaction, ethanol is removed by vacuum distillation.

- Crude product is purified by crystallization using ester solvents (e.g., ethyl acetate) and alkane solvents (e.g., hexane, sherwood oil) to remove impurities such as unreacted diethyl malonate and by-products like propanedioic acid diacyl methylamines.

- Crude product yield: ~80%

- Purified product yield: ~75%

- Purity after crystallization: >98.5%

- Single-step reaction simplifies the process compared to traditional multi-step methods.

- Avoids use of hazardous reagents like sulfur oxychloride.

- Reduces environmental impact and operational costs.

- High yield and purity achievable with relatively mild conditions.

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | -20°C to 5°C |

| Optimal Temperature | -5°C to 2°C |

| Molar Ratio (diethyl malonate : monomethylamine) | 1 : 0.7–1 |

| Solvent Type | Ethanol, Methanol |

| Solvent Volume Ratio | 1 : 10–30 |

| Reaction Time | 2.5–4 hours |

| Crude Yield | ~80% |

| Purified Yield | ~75% |

| Purity after Purification | >98.5% |

Multi-Step Traditional Method (For Comparison)

Previously, N-methyl-malonamic acid ethyl ester was synthesized via a four-step process involving:

- Basic hydrolysis of diethyl malonate to monopotassium salt.

- Acidification to monoethyl malonate acid.

- Conversion to acyl chloride.

- Reaction with monomethylamine.

- Complex operational steps.

- Use of hazardous reagents such as sulfur oxychloride.

- Low overall yield (~33%).

- High equipment and environmental treatment costs.

This method is largely replaced by the single-step aminolysis due to these disadvantages.

Research Findings and Notes on Purification

- The main impurities in the crude product are unreacted diethyl malonate and propanedioic acid diacyl methylamines.

- These impurities have different solubility profiles compared to the target compound.

- Using crystallization techniques with ester solvents (e.g., ethyl acetate) followed by alkane solvents (e.g., hexane, sherwood oil) allows effective purification.

- This approach leads to product purity exceeding 98.5% and improved recovery rates.

- Vacuum distillation alone is less effective and requires more sophisticated equipment.

Summary Table of Preparation Methods

| Method | Steps | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Single-step aminolysis | 1 | Diethyl malonate, monomethylamine | -20°C to 5°C, ethanol solvent, 2.5–4 h | ~80 (crude), ~75 (purified) | >98.5 | Simple, high yield, environmentally friendly | Requires temperature control |

| Traditional multi-step | 4 | Diethyl malonate, sulfur oxychloride, monomethylamine | Multiple steps, harsh reagents | ~33 | 92–95 | Established method | Complex, low yield, hazardous reagents |

| Ethoxymethylenediethyl malonate synthesis | 2 (intermediate) | Diethyl malonate, sodium ethoxide, CO or ethyl formate | Pressure vessel, 2–6 h, acid catalysis | ~94 | Not specified | High yield, mild conditions, industrially scalable | Not direct for target compound |

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester serves as a crucial building block in organic synthesis. Its ability to undergo multiple types of chemical reactions enables the formation of complex molecules that are essential in various chemical research and development projects.

Key Reactions

- Oxidation : Converts the compound into corresponding carboxylic acids.

- Reduction : Transforms ester groups into alcohols.

- Substitution : Facilitates the replacement of ester or amide groups with other functional groups.

Biology

In biological research, this compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals. Its structural properties allow it to be incorporated into larger molecular frameworks, which can lead to the development of new therapeutic agents.

Case Studies

- Pharmaceutical Development : Researchers have explored its potential in synthesizing novel anti-cancer agents through modifications that enhance bioactivity and selectivity against cancer cells.

Industrial Applications

In industrial chemistry, this compound is used in the production of polymers and advanced materials. Its unique combination of functional groups contributes to the development of new materials with desirable properties for various applications.

Mechanism of Action

The mechanism of action of N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester involves its ability to participate in various chemical reactions due to its functional groups. The ester and amide groups can undergo hydrolysis, oxidation, and reduction, making this compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Aryl Substituents : Alkyl-substituted derivatives (e.g., 23a, 23b) are typically oils with lower melting points, while aryl-substituted analogs (e.g., N-(2-fluoro-phenyl)) form solids .

- Purity Variability : Purity ranges from 60% (23b) to 95% (N-(2-fluoro-phenyl)), reflecting differences in reaction conditions and purification methods .

Biological Activity

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including antimicrobial properties, receptor modulation, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of malonamic acid derivatives, which are known for their diverse biological activities. The general structure can be represented as follows:

This structure features an ethoxycarbonyl group, which is significant for its reactivity and biological interactions.

1. Antimicrobial Activity

Research has demonstrated that malonamic acid derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against a range of microorganisms:

- Bacterial Activity : Compounds similar to this compound have been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results indicated that these compounds possess notable antibacterial activity, with minimum inhibitory concentrations (MICs) often below 100 μg/mL .

- Fungal Activity : These derivatives also show antifungal effects against species like Candida albicans and Aspergillus fumigatus, highlighting their broad-spectrum potential .

2. Receptor Modulation

The compound has been investigated for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs). Specifically, derivatives have been shown to enhance receptor responses in recombinant systems, indicating potential applications in treating neurological disorders:

- Mechanism of Action : The modulation of mGluRs can influence neurotransmitter release and neuronal excitability, making these compounds promising candidates for the treatment of conditions such as schizophrenia and anxiety disorders .

- In Vivo Studies : In animal models, certain related compounds have been able to reverse behaviors induced by amphetamines without causing significant motor impairment, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Functional Groups : The presence of the ethoxycarbonyl group significantly influences the compound's lipophilicity and metabolic stability. Modifications in this region can enhance potency while reducing susceptibility to hydrolysis in biological systems .

- Comparative Analysis : A study comparing various malonamic acid derivatives revealed that slight alterations in side chains could lead to substantial changes in biological activity. For instance, replacing the ethyl group with larger alkyl chains often resulted in increased antibacterial efficacy .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Study on Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate : This study synthesized various derivatives and evaluated their antimicrobial activities against multiple strains. The results showed that modifications led to enhanced activity against both bacterial and fungal pathogens .

- Dihydrothiazolopyridone Derivatives : Research on this class of compounds demonstrated their ability to act as PAMs for mGlu receptors. The findings suggested that structural modifications could improve selectivity and potency, providing insights into designing new therapeutic agents based on this compound .

Q & A

Q. What are the optimal synthetic routes for N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution between ethyl malonyl chloride and a substituted amine precursor (e.g., N-methyl-2-aminoethyl ethoxycarbonyl). Key steps include:

- Reagent Optimization : Use of triethylamine (EtN) or diisopropylethylamine as a base to neutralize HCl byproducts. Example: 87% yield achieved with EtN in CHCl at 0°C to room temperature .

- Solvent Selection : Dichloromethane (CHCl) is preferred for its inertness and solubility properties.

- Purification : Flash column chromatography (silica gel, EtOAc/petroleum ether gradient) removes impurities, yielding >85% purity .

Q. Table 1: Synthetic Outcomes for Analogous Compounds

| Compound | Substituent | Yield (%) | Purity (%) | LCMS Data (m/z) | Retention Time (min) |

|---|---|---|---|---|---|

| 23a | Isopropyl | 87 | 87 | 274 [M+H]+ | 1.25 |

| 23b | Cyclopropyl | 60 | 60 | 272 [M+H]+ | 0.91 |

| 23c | Cyclopropylmethyl | 93 | 93 | 286 [M+H]+ | 1.23 |

| Data adapted from synthesis protocols for structurally related esters . |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 274 [M+H]+ for 23a) and purity. Retention times (e.g., 1.25 min for 23a) help identify co-eluting impurities .

- Nuclear Magnetic Resonance (NMR) :

- H NMR : Key signals include ethyl ester protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH), and methyl groups attached to nitrogen (δ 2.8–3.1 ppm) .

- C NMR : Esters (δ 165–170 ppm for carbonyl carbons), ethoxy groups (δ 60–65 ppm for OCH) .

- Infrared (IR) Spectroscopy : Confirms carbonyl stretches (1700–1750 cm) and amide N–H bends (3300–3500 cm) .

Q. Example Workflow :

Use LCMS for rapid purity assessment.

Assign NMR peaks systematically, starting with distinct ethyl ester signals.

Cross-validate IR functional group assignments with synthetic intermediates.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in various reaction environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar (e.g., CHCl) vs. nonpolar solvents to predict reaction rates .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the amide and ester bonds. For example, BDEs < 90 kcal/mol suggest susceptibility to hydrolysis .

- Software Tools : ACD/Labs software can predict physicochemical properties (e.g., solubility, logP) to guide solvent selection .

Q. Case Study :

- Ethyl esters with electron-withdrawing substituents (e.g., fluorine) show reduced stability in basic conditions due to increased electrophilicity of the carbonyl group .

Q. What strategies resolve contradictions in experimental data when synthesizing derivatives of this compound?

Methodological Answer:

- Reproducibility Checks : Ensure consistent base stoichiometry (e.g., EtN at 3.7 equivalents) and reaction time (5 hours for 23a) .

- Analytical Cross-Validation : Compare LCMS purity with H NMR integration ratios. Discrepancies may indicate undetected impurities.

- Side Reaction Analysis : For low-yielding derivatives (e.g., 23e, 69% yield), investigate competing pathways like β-elimination using GC-MS or HPLC .

Q. Table 2: Troubleshooting Common Issues

| Issue | Likely Cause | Solution |

|---|---|---|

| Low Yield | Incomplete acylation | Increase reaction time or temperature |

| Impurity Peaks (LCMS) | Hydrolysis byproducts | Use anhydrous solvents and inert atmosphere |

| NMR Signal Splitting | Diastereomer formation | Optimize chiral separation methods |

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluoro-phenyl in 23d) increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. This is evidenced by higher reactivity in aminolysis reactions .

- Steric Effects : Bulky substituents (e.g., cyclopropylmethyl in 23c) hinder access to the carbonyl, reducing reaction rates. For example, 23c shows slower hydrolysis compared to 23a .

Q. Experimental Design Tip :

- Compare second-order rate constants () for derivatives under standardized conditions (e.g., 0.1 M NaOH, 25°C) to quantify substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.